

A Comparative Analysis of Lazuvapagon and Existing Therapies for Nocturia

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Compound of Interest

Compound Name: Lazuvapagon

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the emerging therapeutic agent **Lazuvapagon** against established treatments for nocturia. The information presented is intended to inform research, scientific discovery, and drug development in the field of urology.

Introduction to Nocturia and Current Treatment Landscape

Nocturia, the complaint of waking at night one or more times to void, is a prevalent and bothersome condition with a multifactorial etiology.^[1] Its management often involves a tailored approach, starting with conservative behavioral and lifestyle modifications.^[2] When these first-line interventions prove insufficient, pharmacological therapies are considered. The current armamentarium includes a range of medications targeting different underlying causes of nocturia, from reducing nocturnal urine production to improving bladder storage capacity.

Lazuvapagon: A Novel Vasopressin V2 Receptor Agonist

Lazuvapagon (also known as fedovapagon) is a selective vasopressin V2 receptor agonist currently under investigation for the treatment of nocturia.^{[3][4]} Its mechanism of action mirrors that of the endogenous antidiuretic hormone vasopressin, promoting water reabsorption in the renal collecting ducts and thereby reducing nocturnal urine volume.^[4]

Comparative Efficacy of Nocturia Treatments

The following tables summarize the quantitative data from clinical trials evaluating the efficacy of **Lazuvapagon** and other prominent pharmacological treatments for nocturia.

Table 1: Efficacy of **Lazuvapagon** (Fedovapagon) in Men with Nocturia and Benign Prostatic Hyperplasia (BPH)

Endpoint	Fedovapagon	Placebo	p-value
Reduction in Mean Nocturnal Voids	Statistically Significant	-	<0.001
Improvement in Time to First Void	Statistically Significant	-	<0.001
Nights with 0 or 1 Void	Statistically Significant	-	<0.006
50% Reduction in Voids	Statistically Significant	-	<0.001
Improvement in NocTIme® (QoL Score)	Statistically Significant	-	=0.034

Table 2: Efficacy of Desmopressin in Adults with Nocturia

Endpoint	Desmopressin	Placebo	p-value
Mean Decrease in Nocturnal Voids	1.3	0.5	<0.001
Increase in First Uninterrupted Sleep Period	1.8 hours	0.4 hours	<0.001
Reduction in Nocturnal Diuresis	36%	6%	<0.001

Table 3: Efficacy of Solifenacin in Patients with Overactive Bladder (OAB) and Nocturia

Endpoint	Solifenacin (10 mg)	Placebo	p-value
Mean Change in Nocturnal Voids	-0.71	-0.52	=0.036
Median Reduction in Nocturia Episodes	-36.4%	-25.0%	-

Table 4: Efficacy of Mirabegron in Patients with Disordered Sleep and Lower Urinary Tract Symptoms (LUTS)

Endpoint	Mirabegron (25/50 mg)	Baseline	p-value
Mean Reduction in Nighttime Voids	0.8	2.5 ± 0.2	<0.05
Mean Reduction in Voids Per Day	1.9	11.6 ± 0.4	<0.01

Table 5: Efficacy of Tamsulosin in Men with LUTS and Nocturia

Endpoint	Tamsulosin (0.4 mg)	Baseline
Patients with >50% Reduction in Nocturia (at 1 month)	23.9%	-
Patients with >50% Reduction in Nocturia (at 2 months)	22.7%	-

Table 6: Efficacy of Botulinum Toxin A in Women with OAB

Endpoint	Botulinum Toxin A	Baseline	p-value
Mean Reduction in Nocturia Episodes	0.98	-	<0.001
Mean Reduction in Nighttime Urge Incontinence Episodes	0.37	-	<0.001

Experimental Protocols

A detailed understanding of the methodologies employed in clinical trials is crucial for a critical appraisal of the evidence.

Lazuvapagon (Fedovapagon) - EQUINOC Trial

- Study Design: A 432-patient, randomized, double-blind, placebo-controlled, multi-center Phase III trial.
- Population: Men with nocturia and benign prostatic hyperplasia (BPH).
- Intervention: Oral fedovapagon or placebo administered each evening for a 12-week treatment period.
- Primary Endpoints:
 - Reduction in the mean number of nocturnal voids.
 - Improvement in quality of life as measured by the NocTlMe® patient-reported outcome score.
- Secondary Endpoints:
 - Time to first nocturnal void.
 - Proportion of nights with 0 or 1 nocturnal void.

- Proportion of patients with a 50% reduction in nocturnal voids.

Desmopressin

- Study Design: A randomized, double-blind, placebo-controlled study.
- Population: Men aged 18 years or older with verified nocturia (≥ 2 voids/night) and nocturnal urine production greater than their maximum functional bladder capacity.
- Intervention: A 3-week dose-titration phase to establish the optimal desmopressin dose (0.1, 0.2, or 0.4 mg), followed by a 1-week washout period and then randomization to the optimal dose of desmopressin or placebo for 3 weeks. Another study involved a 7-day treatment with desmopressin 60 μ g sublingually at bedtime, with a dose increase to 120 μ g for non-responders.
- Primary Endpoint: Reduction in the mean number of nocturnal voids.
- Secondary Endpoints: Duration of the first sleep period, nocturnal diuresis, and the ratio of night/24-h urine volume.

Solifenacin

- Study Design: A multicenter, multinational, randomized, double-blind, placebo-controlled trial. Data was also pooled from four phase III clinical trials.
- Population: Patients with overactive bladder (OAB).
- Intervention: 12-week once-daily treatment with solifenacin 5 mg, solifenacin 10 mg, or placebo.
- Primary Efficacy Variable: Change from baseline in the mean number of micturitions per 24 hours.
- Secondary Efficacy Variables: Changes from baseline in the mean number of urgency, nocturia, and incontinence episodes per 24 hours, and mean volume voided per micturition.

Mirabegron

- Study Design: A prospective, open-label 12-week trial.
- Population: 34 men and women with disordered sleep and lower urinary tract symptoms (LUTS).
- Intervention: Mirabegron 25 mg daily for 4 weeks, then increased to 50 mg daily for the remainder of the study.
- Assessments: Patient-Reported Outcome Measurement Information System Sleep Disturbance Short Form (PROMIS-SDSF), Jenkins Sleep Scale (JSS), International Prostate Symptom Score (IPSS), voiding diaries, and Quality of Life (QoL) questionnaires.

Tamsulosin

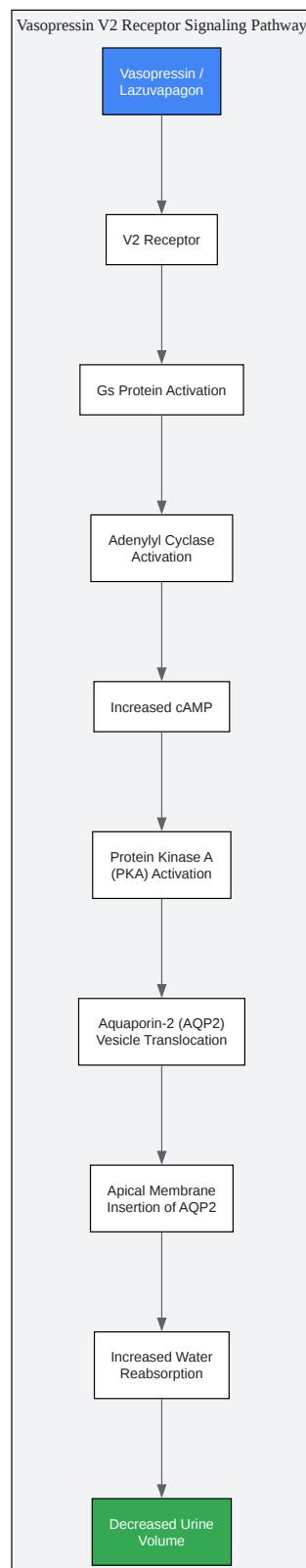
- Study Design: A multicenter, prospective, observational, single-arm study.
- Population: Male patients with intractable nocturia after treatment with 0.2 mg of tamsulosin for >1 month.
- Intervention: Tamsulosin 0.4 mg for 2 months.
- Assessments: Changes in the mean number of nocturnal voids, the proportion of 50% responders, 3-day frequency-volume chart parameters, and questionnaire scores (IPSS, OABSS, ICIQ-N).

Botulinum Toxin A

- Study Design: A prospective observational study.
- Population: 76 women with idiopathic OAB.
- Intervention: 100 U of Botulinum Toxin A administered in 20 intra-detrusor injections.
- Assessments: 3-day bladder diary and the King's Health Questionnaire (KHQ) before and 12 weeks after treatment, and visual analog scale (VAS) for efficacy at the final follow-up.

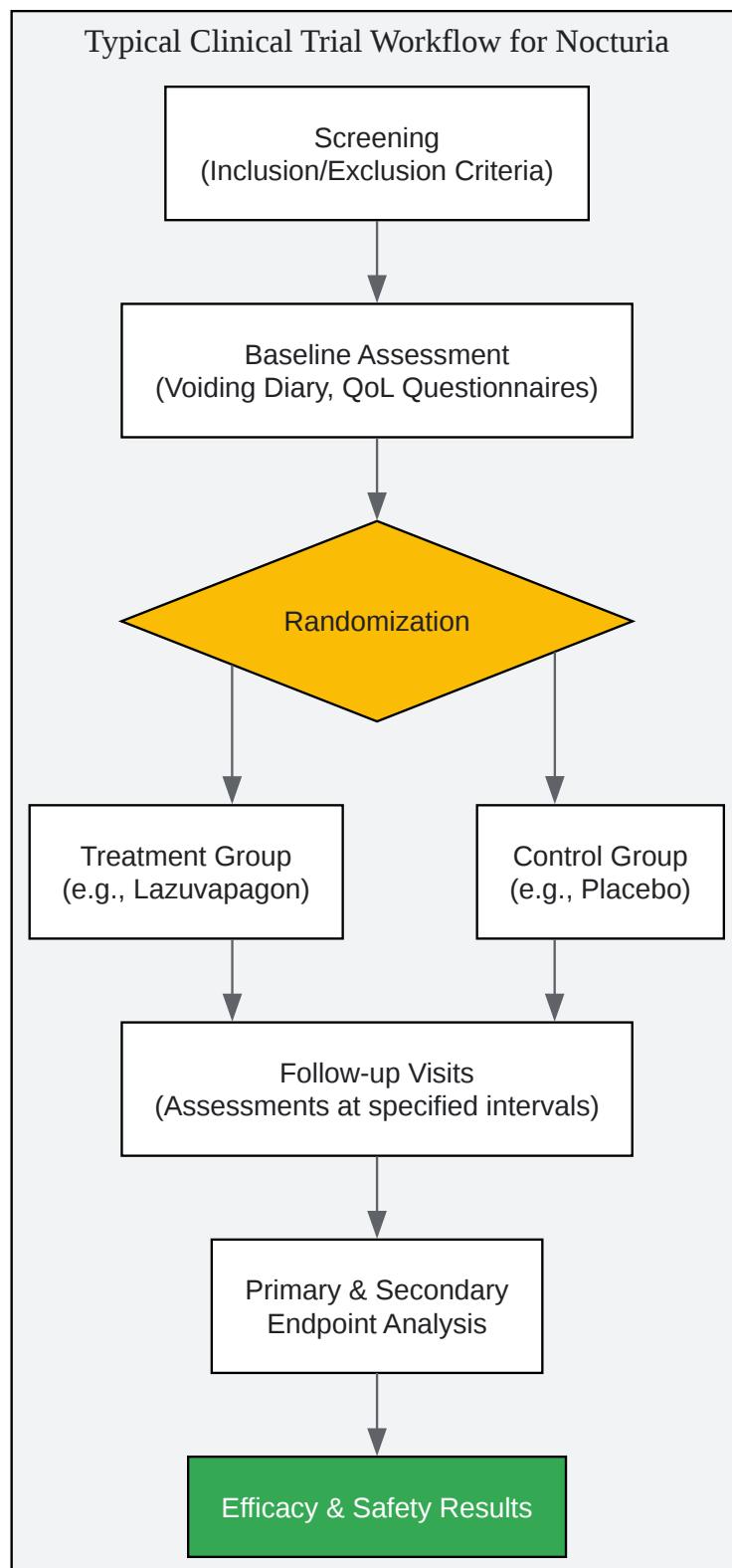
Signaling Pathways and Experimental Workflows

To visualize the underlying mechanisms and study designs, the following diagrams are provided in Graphviz DOT language.



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Mechanism of Action for Lazuvapagon



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General Clinical Trial Workflow

Conclusion

Lazuvapagon, as a selective vasopressin V2 receptor agonist, demonstrates a targeted approach to reducing nocturnal polyuria, a key contributor to nocturia. The available Phase III data from the EQUINOC trial suggests its potential as an effective treatment for men with nocturia associated with BPH, showing significant improvements in nocturnal voids and quality of life. A direct comparative analysis with other established treatments through head-to-head clinical trials will be essential to definitively position **Lazuvapagon** within the therapeutic landscape for nocturia. The data presented in this guide serves as a foundational resource for researchers and clinicians to objectively evaluate the current and emerging treatment options for this prevalent condition.

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